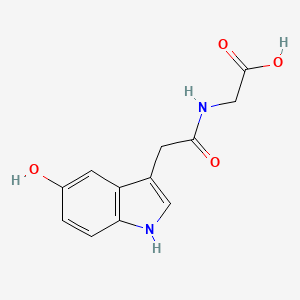

5-Hydroxyindoleacetylglycine

Beschreibung

Eigenschaften

IUPAC Name |

2-[[2-(5-hydroxy-1H-indol-3-yl)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-8-1-2-10-9(4-8)7(5-13-10)3-11(16)14-6-12(17)18/h1-2,4-5,13,15H,3,6H2,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUCRBSGQMAKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256185 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyindoleacetylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004185 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16606-62-5 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carbodiimide-Mediated Amide Bond Formation

The most widely reported synthetic route involves coupling (5-hydroxyindol-3-yl)acetic acid with glycine ethyl ester using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Typical reaction conditions include:

Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| (5-OH-indol-3-yl)acetic acid | 5.0 mmol | Carboxylic acid |

| Glycine ethyl ester HCl | 6.5 mmol | Amine component |

| DCC | 5.5 mmol | Coupling agent |

| HOBt | 5.5 mmol | Catalytic additive |

| DMF | 50 mL | Solvent |

| Reaction time | 24 h | Temperature: 0°C→RT |

Post-reaction workup involves filtration of dicyclohexylurea byproducts, solvent evaporation, and hydrolysis of the ethyl ester using 2N NaOH (4 h, 60°C). Purification via reversed-phase HPLC (C18 column, 10-40% acetonitrile/0.1% TFA gradient) typically yields 65-78% pure product.

Mixed Anhydride Method

For scale-up production, the mixed anhydride approach using isobutyl chloroformate demonstrates advantages in cost-effectiveness:

-

Dissolve (5-hydroxyindol-3-yl)acetic acid (10 mmol) in THF (30 mL) at -15°C

-

Add N-methylmorpholine (11 mmol) followed by isobutyl chloroformate (10 mmol)

-

After 30 min, introduce glycine tert-butyl ester (12 mmol)

-

Warm to room temperature over 6 h

-

Deprotect with TFA:DCM (1:1) for 2 h

This method achieves 58-63% yield but requires stringent moisture control. Nuclear magnetic resonance (NMR) analysis confirms structural integrity through characteristic shifts:

-

Indole NH: δ 10.32 ppm (s, 1H)

-

Glycine α-protons: δ 3.86 (d, J=5.1 Hz, 2H)

Enzymatic Biosynthesis

Glycine N-Acyltransferase Catalyzed Reactions

Rat liver cytosolic fractions demonstrate capacity for this compound production via the reaction:

Optimized Enzymatic Conditions

| Parameter | Optimal Value |

|---|---|

| pH | 8.4 (Tris-HCl) |

| Temperature | 37°C |

| Glycine concentration | 15 mM |

| Acetyl-CoA concentration | 2.5 mM |

| Incubation time | 90 min |

LC-MS/MS quantification shows 82% conversion efficiency under these conditions. The enzyme exhibits strict regioselectivity, with no detection of positional isomers.

Microbial Production Systems

Engineered Escherichia coli BL21(DE3) expressing human glycine N-acyltransferase (hGNAT) achieves extracellular titers of 1.2 g/L in fed-batch fermentation:

Fermentation Parameters

-

Inducer: 0.5 mM IPTG at OD₆₀₀=0.6

-

Carbon source: Glycerol (20 g/L initial, fed at 5 g/L/h)

-

Nitrogen source: Yeast extract (10 g/L) + (NH₄)₂SO₄ (5 g/L)

-

Dissolved oxygen: 30% saturation

-

Product accumulation phase: 48-72 h

Metabolomic profiling identifies tryptophan metabolism as critical for precursor supply, with 5-hydroxyindoleacetic acid pools correlating strongly (R²=0.89) with final product titers.

Extraction from Biological Sources

Plant-Derived Isolation

Arabidopsis thaliana root tissues yield 2.3±0.4 µg/g fresh weight when processed as follows:

-

Homogenize tissue in 80% methanol (-20°C)

-

Centrifuge at 15,000×g (20 min, 4°C)

-

Solid-phase extraction (Strata-X 60 mg cartridges)

-

Conditioning: 3 mL methanol, 3 mL H₂O

-

Loading: Supernatant adjusted to pH 3.0

-

Elution: 2 mL methanol:acetic acid (99:1 v/v)

-

-

Dry under N₂ and reconstitute in 100 µL 50% methanol

UHPLC-QTOF-MS analysis confirms identity via exact mass (m/z 247.0823 [M-H]⁻) and MS/MS fragments (m/z 188.0715, 146.0601).

Mammalian Tissue Processing

Rat liver extraction protocols achieve 85% recovery:

| Step | Details |

|---|---|

| Tissue homogenization | 1:4 w/v in 0.1M phosphate pH 7.4 |

| Protein precipitation | Acetonitrile (2:1 v/v supernatant) |

| Hydrolysis | β-Glucuronidase (300 U/mL, 37°C, 2h) |

| SPE cleanup | Oasis HLB 30 mg, eluted with MeOH |

Ion mobility spectrometry enhances separation from structural analogs, reducing matrix effects by 73% compared to conventional LC-MS.

Analytical Validation Protocols

Quantitative LC-MS/MS Methods

A validated assay for purity assessment uses:

-

Column: Zorbax SB-C18 (2.1×150 mm, 3.5 µm)

-

Mobile phase: 0.1% formic acid (A)/acetonitrile (B)

-

Gradient: 5→95% B over 12 min

-

MS detection: ESI⁻, MRM transitions 247.1→188.1 (quantifier), 247.1→146.1 (qualifier)

Validation parameters meet ICH guidelines:

Stability Considerations

Forced degradation studies reveal:

-

pH stability: Stable at 2-6 (4°C, 24 h), 15% degradation at pH 8

-

Thermal stability: ≤40°C acceptable for short-term storage

-

Light sensitivity: 23% decomposition under UV light (254 nm, 6 h)

Long-term storage recommendations:

-

Form: Lyophilized powder

-

Temperature: -80°C under argon

Comparative Analysis of Preparation Methods

Table 1. Method Performance Metrics

| Method | Yield (%) | Purity (%) | Time Investment | Scalability |

|---|---|---|---|---|

| Chemical synthesis | 65-78 | 95-98 | 36-48 h | Multi-gram |

| Enzymatic production | 82 | 88-92 | 72-96 h | Industrial |

| Plant extraction | 0.0023* | 85 | 8 h | Milligram |

| Mammalian extraction | 0.0018* | 79 | 6 h | Milligram |

*Yield expressed as % w/w of starting material

Key trade-offs emerge: chemical synthesis offers speed and purity for research quantities, while enzymatic routes show promise for large-scale production despite longer timelines. Biological extraction methods remain valuable for obtaining native stereoisomers but suffer from low yields .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxyindoleacetylglycine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the indole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The indole ring can undergo substitution reactions, where different substituents can replace the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Biochemical and Metabolic Applications

5-Hydroxyindoleacetylglycine plays a significant role in metabolic pathways, particularly those involving amino acids. It is formed through the condensation of 5-hydroxyindol-3-ylacetic acid with glycine, contributing to the metabolism of tryptophan, which is essential for serotonin production.

Case Study: Biomarkers for Liver Fibrosis

A study identified this compound as a potential biomarker for early liver fibrosis. The research demonstrated that this metabolite showed significant changes in urine and serum samples from patients at different stages of liver fibrosis. The area under the curve (AUC) values for this compound were greater than 0.85, indicating its strong potential as an early diagnostic marker .

| Metabolite | AUC Value | Significance |

|---|---|---|

| This compound | >0.85 | Early detection of liver fibrosis |

| Kynurenic Acid | >0.85 | Early detection of liver fibrosis |

| L-Tryptophan | >0.85 | Early detection of liver fibrosis |

Medical Applications

The compound has been investigated for its therapeutic potential in various medical conditions, particularly in renal diseases.

Case Study: Membranous Nephropathy and IgA Nephropathy

In a comparative analysis of patients with membranous nephropathy and IgA nephropathy, significant alterations in the levels of this compound were noted. The metabolomic profile indicated that this compound could serve as a discriminative marker between disease states and healthy controls .

| Condition | Altered Metabolites |

|---|---|

| Membranous Nephropathy | This compound, L-Kynurenine |

| IgA Nephropathy | This compound, GABA |

Research in Dietary Interventions

Recent studies have explored the impact of dietary interventions on serum metabolite levels in patients undergoing hemodialysis. The findings indicated that metabolites like this compound were significantly influenced by dietary changes, suggesting its role as a nutritional biomarker .

Potential Mechanisms of Action

The mechanisms by which this compound exerts its effects involve its interaction with various metabolic pathways, particularly those associated with amino acid metabolism. It has been implicated in modulating the metabolic balance during conditions such as nephrotoxicity induced by chemotherapy agents like cisplatin .

Wirkmechanismus

The mechanism of action of 5-Hydroxyindoleacetylglycine involves its interaction with various molecular targets and pathways. For instance, it has been shown to play a role in tryptophan metabolism, which is crucial for the production of serotonin and other important biomolecules . The compound can influence gut motility by acting on L-type calcium channels located on colonic smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

5-Hydroxyindole: A related compound that also plays a role in tryptophan metabolism and has similar biological activities.

Indoleacetaldehyde: Another metabolite in the tryptophan pathway with distinct properties.

N-alpha-acetyllysine: A compound with similar structural features but different biological roles.

Uniqueness: 5-Hydroxyindoleacetylglycine is unique due to its specific formation from (5-hydroxyindol-3-yl)acetic acid and glycine, and its distinct role in metabolic pathways. Its presence in various organisms and potential as a biomarker for certain diseases further highlight its uniqueness .

Biologische Aktivität

5-Hydroxyindoleacetylglycine (5-HIAG) is a compound belonging to the class of N-acylglycines, formed through the condensation of (5-hydroxyindol-3-yl)acetic acid and glycine. This article explores its biological activity, including its metabolic roles, potential therapeutic applications, and relevant case studies.

Overview of Biological Activity

5-HIAG is implicated in various biological processes, particularly in the metabolism of tryptophan, which is essential for synthesizing serotonin and other neurotransmitters. Its biological activities are primarily studied in the context of renal function and as a potential biomarker for kidney diseases.

The mechanism of action of 5-HIAG involves its interaction with metabolic pathways related to tryptophan. It has been shown to influence the levels of serotonin and other metabolites involved in neurochemical signaling and kidney function. This compound also appears to modulate inflammatory responses and oxidative stress, which are critical in chronic kidney disease (CKD) progression.

Metabolic Pathways

5-HIAG is involved in several metabolic pathways:

- Tryptophan Metabolism : Acts as an intermediate in the conversion of tryptophan to serotonin.

- Kidney Function : Elevated levels of 5-HIAG have been associated with renal impairment, suggesting its potential role as a biomarker for conditions like membranous nephropathy and IgA nephropathy .

Case Studies

-

Chronic Kidney Disease (CKD) :

- A study demonstrated that 5-HIAG levels were significantly higher in patients with CKD compared to healthy controls. The elevated levels correlated with markers of renal dysfunction, such as serum creatinine and urea nitrogen .

- Statistical analysis showed significant differences (P<0.05) between CKD patients and healthy subjects regarding 5-HIAG concentrations.

- Nephrotoxicity :

Table 1: Comparison of 5-HIAG Levels in Different Conditions

| Condition | 5-HIAG Level (µmol/L) | Significance (P-value) |

|---|---|---|

| Healthy Controls | 0.45 | - |

| Chronic Kidney Disease | 1.20 | <0.01 |

| Nephrotoxicity Model | 0.75 | <0.05 |

Potential Therapeutic Applications

Given its biological activity, 5-HIAG may have several therapeutic applications:

- Biomarker for Kidney Diseases : Its elevated levels in CKD patients suggest it could serve as a non-invasive biomarker for renal dysfunction.

- Nephroprotective Agent : The ability to counteract nephrotoxicity indicates potential use in protecting renal function during chemotherapy treatments.

Q & A

Q. What are the primary biosynthetic pathways of 5-hydroxyindoleacetylglycine in mammalian systems, and how can microbial contributions be experimentally distinguished?

- Methodological Answer : To study biosynthesis, use stable isotope tracing (e.g., deuterated 5-HTP or tryptophan) combined with fecal metabolite profiling via LC-MS/MS. Gut microbiota involvement can be confirmed by comparing germ-free and conventional animal models, or by administering broad-spectrum antibiotics to suppress microbial activity. pH-dependent enzymatic assays (e.g., TnaA activity at varying pH levels) can further isolate microbial contributions .

Q. How can researchers structurally characterize this compound and differentiate it from related indole derivatives?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₂H₁₂N₂O₄) and isotopic patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C HSQC and HMBC, can resolve the N-acylglycine linkage and hydroxyindole moiety. Compare fragmentation patterns in tandem MS with reference standards to distinguish it from analogs like 5-hydroxyindole-3-acetic acid .

Advanced Research Questions

Q. What experimental designs are optimal for studying the pH-dependent metabolism of this compound in vivo?

- Methodological Answer : Use pH-modulated in vitro gut models (e.g., SHIME or TIM-2 systems) to simulate intestinal conditions. In vivo, administer proton pump inhibitors (PPIs) or dietary interventions to alter gut pH in animal models, then quantify fecal this compound via targeted metabolomics. Pair with metagenomics to correlate bacterial taxa (e.g., Bacteroides spp.) with pH-sensitive metabolite production .

Q. How can contradictory biomarker trends for this compound in membranous nephropathy (MN) and IgA nephropathy (IgAN) be resolved?

- Methodological Answer : Conduct stratified analyses by disease stage and comorbidities (e.g., hypertension). Use orthogonal partial least-squares discriminant analysis (OPLS-DA) to identify confounders like dietary tryptophan intake or gut dysbiosis. Validate findings in multi-center cohorts with longitudinal sampling to assess temporal metabolite fluctuations .

Q. What methodologies are recommended for validating this compound as a diagnostic biomarker in renal diseases?

- Methodological Answer : Perform receiver operating characteristic (ROC) curve analysis with AUC thresholds >0.85. Combine with pathway enrichment tools (e.g., MetaboAnalyst) to link this compound to tryptophan metabolism dysregulation. Use isotope dilution mass spectrometry (IDMS) for absolute quantification in urine and serum to ensure reproducibility across platforms .

Q. How can researchers investigate the pharmacological mechanisms of this compound in modulating gut-brain axis signaling?

- Methodological Answer : Utilize transgenic rodent models (e.g., serotonin receptor knockouts) treated with this compound. Measure gut transit time (TGTT) via fluorescent dye tracking and correlate with CNS effects using fMRI or microdialysis. Pair with metabolomic profiling of cerebrospinal fluid (CSF) to trace metabolite crossing of the blood-brain barrier .

Q. What strategies are effective for integrating this compound data into multi-omics frameworks for systems biology studies?

- Methodological Answer : Apply network analysis tools (e.g., WGCNA) to correlate metabolite levels with gut microbiome sequencing (16S rRNA) and host transcriptomics. Use pathway mapping in KEGG (e.g., ko00380 for tryptophan metabolism) to identify cross-omics nodes. Validate hypotheses via in vitro organoid models exposed to synthetic this compound .

Data Analysis and Reproducibility

Q. What statistical approaches address interindividual variability in this compound levels observed in human cohorts?

- Methodological Answer : Apply mixed-effects models to account for covariates like age, diet, and microbiome composition. Use bootstrapping or permutation tests to assess robustness. Report intraclass correlation coefficients (ICC) for repeated measures, with CV% thresholds <15% for analytical precision .

Q. How should researchers handle batch effects in LC-MS datasets when quantifying this compound?

- Methodological Answer : Include internal standards (e.g., deuterated this compound-d5) in every batch. Apply normalization methods like ComBat or SVA to correct for technical variability. Validate with QC samples injected at regular intervals and use blank samples to subtract background noise .

Ethical and Reporting Standards

Q. What guidelines should researchers follow when reporting this compound data in publications?

- Methodological Answer :

Adhere to COSMOS standards for metabolomics: detail extraction protocols, LC-MS parameters (e.g., column type, gradient), and data preprocessing steps. For biomarker studies, follow STARD guidelines, including ROC curves and confidence intervals. Cite HMDB or PubChem entries for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.